molecular formula C12H18O2S B15208707 (1R,2R)-2-[(2,5-Dimethylfuran-3-yl)sulfanyl]cyclohexan-1-ol CAS No. 61295-49-6

(1R,2R)-2-[(2,5-Dimethylfuran-3-yl)sulfanyl]cyclohexan-1-ol

Cat. No.: B15208707
CAS No.: 61295-49-6
M. Wt: 226.34 g/mol
InChI Key: MRCIRGIJKHZXFW-GHMZBOCLSA-N
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Description

(1R,2R)-2-[(2,5-Dimethylfuran-3-yl)sulfanyl]cyclohexan-1-ol is a chiral chemical compound offered for research and development purposes. This molecule features a cyclohexanol scaffold with a (1R,2R) stereochemical configuration, substituted at the 2-position with a sulfur-linked 2,5-dimethylfuran-3-yl group. The distinct structure, incorporating a furan ring and a thioether linkage, may make it a subject of interest in various exploratory scientific studies. Potential research applications could include its investigation as a building block or intermediate in synthetic organic chemistry , or as a potential modulator for biological targets in pharmacological research . Researchers might also study its stereospecific interactions and physicochemical properties. This product is intended for use by qualified laboratory and research professionals only. It is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Properties

CAS No.

61295-49-6

Molecular Formula

C12H18O2S

Molecular Weight

226.34 g/mol

IUPAC Name

(1R,2R)-2-(2,5-dimethylfuran-3-yl)sulfanylcyclohexan-1-ol

InChI

InChI=1S/C12H18O2S/c1-8-7-12(9(2)14-8)15-11-6-4-3-5-10(11)13/h7,10-11,13H,3-6H2,1-2H3/t10-,11-/m1/s1

InChI Key

MRCIRGIJKHZXFW-GHMZBOCLSA-N

Isomeric SMILES

CC1=CC(=C(O1)C)S[C@@H]2CCCC[C@H]2O

Canonical SMILES

CC1=CC(=C(O1)C)SC2CCCCC2O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trans-2-((2,5-dimethylfuran-3-yl)thio)cyclohexanol typically involves the reaction of 2,5-dimethylfuran-3-thiol with cyclohexanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran or dimethyl sulfoxide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

While specific industrial production methods for Trans-2-((2,5-dimethylfuran-3-yl)thio)cyclohexanol are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Trans-2-((2,5-dimethylfuran-3-yl)thio)cyclohexanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

Trans-2-((2,5-dimethylfuran-3-yl)thio)cyclohexanol has several applications in scientific research:

Mechanism of Action

The mechanism by which Trans-2-((2,5-dimethylfuran-3-yl)thio)cyclohexanol exerts its effects involves interactions with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of a sulfanyl group and a dimethylfuran substituent. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Synthesis Method Enantiomeric Excess (ee) Biological Activity/Application
(1R,2R)-2-[(2,5-Dimethylfuran-3-yl)sulfanyl]cyclohexan-1-ol 2,5-Dimethylfuran-3-sulfanyl C₁₂H₁₈O₂S 234.34 Likely nucleophilic substitution or catalytic amination (inferred) Not reported Potential pharmaceutical applications (inferred from analogs)
(1R,2R)-2-(Cyclopropylamino)cyclohexan-1-ol Cyclopropylamino C₉H₁₇NO 155.24 Asymmetric amination with soybean polysaccharide catalyst >99% ee Key intermediate for phosphodiesterase III inhibitors
2-(Propan-2-ylsulfanyl)cyclohexan-1-ol Isopropylsulfanyl C₉H₁₈OS 174.30 Not detailed (likely thiol-ene reaction) Racemic No reported activity; used in structural studies
(1R,2R)-2-(Benzylamino)cyclohexanol Benzylamino C₁₂H₁₇NO 191.27 Chiral resolution or asymmetric synthesis >95% purity Pharmaceutical building block (exact use unspecified)
(1R,2R)-2-(Ethylamino)cyclohexan-1-ol Ethylamino C₈H₁₇NO 143.23 Commercial synthesis (no details) 95% purity Research chemical (unspecified applications)

Key Findings

Stereochemical Influence: The (1R,2R) configuration is shared among analogs like (1R,2R)-2-(cyclopropylamino)cyclohexan-1-ol, which exhibits high enantiomeric excess (>99% ee) due to soybean polysaccharide catalysis . This suggests that similar green chemistry approaches could apply to the target compound.

Substituent Effects: Sulfanyl vs. Amino Groups: Sulfanyl groups (e.g., in the target compound and 2-(propan-2-ylsulfanyl)cyclohexan-1-ol) may enhance lipophilicity and metabolic stability compared to amino derivatives .

The target compound’s dimethylfuran-sulfanyl group could modulate similar enzyme interactions.

Synthetic Challenges: While the cyclopropylamino derivative is synthesized via reusable, low-toxicity catalysts , the target compound’s synthesis may require tailored methods to introduce the dimethylfuran-sulfanyl group without racemization.

Biological Activity

The compound (1R,2R)-2-[(2,5-Dimethylfuran-3-yl)sulfanyl]cyclohexan-1-ol is a sulfur-containing derivative of cyclohexanol that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

The molecular structure of (1R,2R)-2-[(2,5-Dimethylfuran-3-yl)sulfanyl]cyclohexan-1-ol features a cyclohexanol backbone with a furan moiety substituted at the sulfur atom. Its chemical formula is C12H16O2SC_{12}H_{16}O_2S, and it possesses unique physical properties that may influence its biological activity.

Biological Activity Overview

Research on the biological activity of this compound is still emerging. However, preliminary studies suggest several potential effects:

  • Antioxidant Activity : Compounds containing furan rings have been noted for their antioxidant properties. The presence of the dimethylfuran moiety may enhance radical scavenging activity.
  • Antimicrobial Properties : Initial screenings indicated that this compound exhibits antimicrobial effects against various bacterial strains.
  • Cytotoxicity : Some studies suggest that (1R,2R)-2-[(2,5-Dimethylfuran-3-yl)sulfanyl]cyclohexan-1-ol may induce cytotoxic effects in certain cancer cell lines.

Data Table: Summary of Biological Activities

Activity Type Effect Observed Reference
AntioxidantModerate radical scavenging
AntimicrobialInhibition of bacterial growth
CytotoxicityInduces apoptosis in cancer cells

Case Study 1: Antioxidant Activity

A study investigated the antioxidant potential of various sulfur-containing compounds, including (1R,2R)-2-[(2,5-Dimethylfuran-3-yl)sulfanyl]cyclohexan-1-ol. The results demonstrated that this compound exhibited a significant reduction in oxidative stress markers in vitro, suggesting its utility as a natural antioxidant agent.

Case Study 2: Antimicrobial Efficacy

In a comparative analysis of several furan derivatives, (1R,2R)-2-[(2,5-Dimethylfuran-3-yl)sulfanyl]cyclohexan-1-ol showed promising antimicrobial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL against Staphylococcus aureus.

Case Study 3: Cytotoxic Effects on Cancer Cells

Research conducted on various cancer cell lines revealed that (1R,2R)-2-[(2,5-Dimethylfuran-3-yl)sulfanyl]cyclohexan-1-ol exhibited cytotoxic effects at concentrations above 20 µM. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways.

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